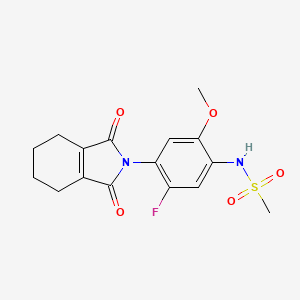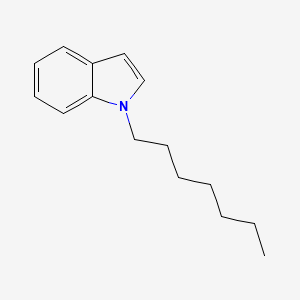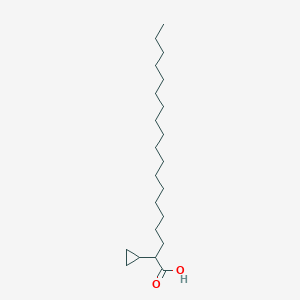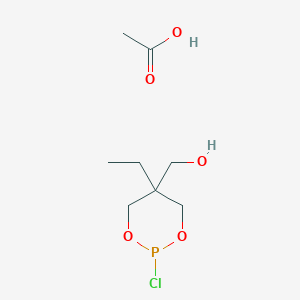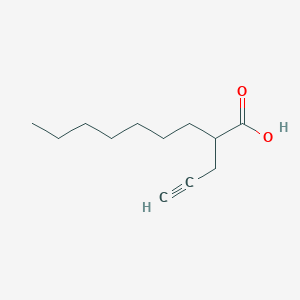
Nonanoic acid, 2-(2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanoic acid, 2-(2-propynyl)-: is an organic compound with the molecular formula C12H20O2 It is a derivative of nonanoic acid, featuring a propynyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This process involves the hydroformylation of 1-octene to produce nonanal, which is then oxidized to nonanoic acid. The propynyl group can be introduced via a subsequent alkylation reaction.
Ozonolysis of Oleic Acid:
Industrial Production Methods:
Oxidation of Nonanal: Nonanal, derived from the hydroformylation of 1-octene, is oxidized to nonanoic acid. The propynyl group is then introduced through a controlled alkylation process.
Dimerization and Hydroesterification of 1,3-Butadiene: This method involves the dimerization and hydroesterification of 1,3-butadiene to produce a doubly unsaturated C9-ester, which is then hydrogenated to yield nonanoic acid. The propynyl group is added in a subsequent step.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Nonanoic acid, 2-(2-propynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield saturated derivatives.
Substitution: The propynyl group allows for various substitution reactions, including halogenation and nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2), and nitrating agents like nitric acid (HNO3).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of nonanoic acid, 2-(2-propynyl)-.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cellular processes and metabolic pathways.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
- Evaluated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of plasticizers, which are added to plastics to increase flexibility.
- Used in the manufacture of esters for artificial flavorings and fragrances.
Mécanisme D'action
Molecular Targets and Pathways:
- Nonanoic acid, 2-(2-propynyl)- exerts its effects by interacting with lipid bilayers, potentially causing destabilization and affecting membrane fluidity.
- It may also target specific enzymes and proteins, altering their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Nonanoic Acid (Pelargonic Acid): A saturated fatty acid with similar industrial applications but lacks the propynyl group.
Octanoic Acid: Another medium-chain fatty acid with similar properties but shorter carbon chain length.
Decanoic Acid: A longer-chain fatty acid with similar chemical properties but different applications.
Uniqueness:
- The presence of the propynyl group in nonanoic acid, 2-(2-propynyl)-, imparts unique chemical reactivity and potential applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
178447-22-8 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-prop-2-ynylnonanoic acid |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h2,11H,3,5-10H2,1H3,(H,13,14) |
Clé InChI |
KWGUKRIKZAZNQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

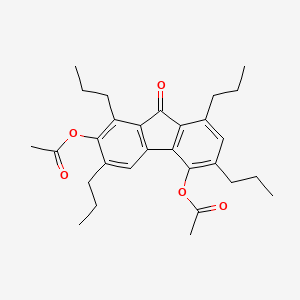
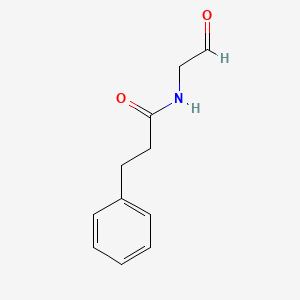
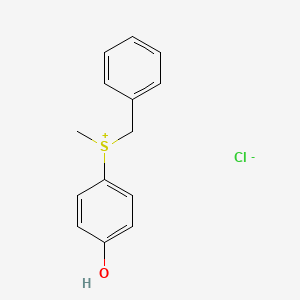
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
